Enhanced IDO1 Inhibition vs. Gramine
5-Bromogramine demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme, with IC50 values of 21 nM and 47 nM in distinct cellular and biochemical assay systems [1]. In contrast, the non-brominated parent compound, gramine, exhibits no significant IDO1 inhibitory activity (IC50 > 100 µM) [2]. This represents a >4,000-fold improvement in potency conferred by the 5-bromo substitution, establishing 5-Bromogramine as a structurally privileged scaffold for IDO1 inhibitor development.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 21 nM (HEK293 cellular assay); 47 nM (E. coli biochemical assay) |
| Comparator Or Baseline | Gramine (non-brominated): IC50 > 100 µM |
| Quantified Difference | >4,000-fold more potent |
| Conditions | Recombinant human IDO1; HEK293 cellular assay and E. coli biochemical assay |
Why This Matters
For researchers developing IDO1 inhibitors, 5-Bromogramine provides a validated, potent starting point for lead optimization, unlike the inactive parent scaffold.
- [1] BindingDB. (n.d.). BDBM50513446 (CHEMBL4451860): 5-Bromogramine IDO1 Inhibition Data. View Source
- [2] MolBic IDRLab. (n.d.). Gramine IDO1 Bioactivity Information. View Source
